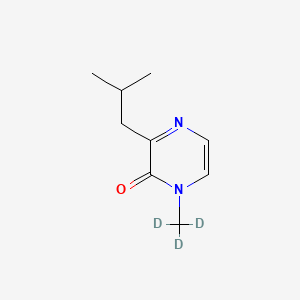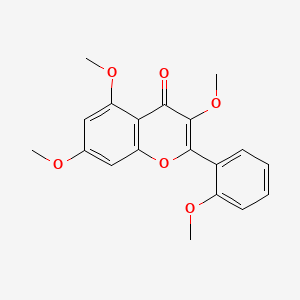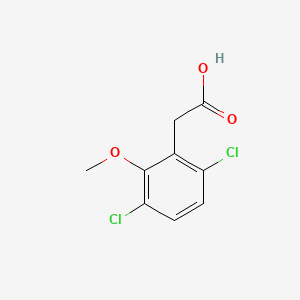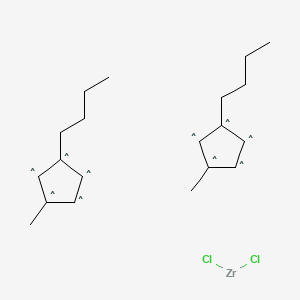
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride, 98% is an organometallic compound with the molecular formula C20H30Cl2Zr and a molecular weight of 432.58 g/mol . It is commonly used as a catalyst in various organic synthesis reactions due to its ability to facilitate the formation of carbon-carbon bonds .
Vorbereitungsmethoden
The synthesis of Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride typically involves the reaction of zirconium tetrachloride with 1,3-N-butylmethylcyclopentadienyl ligands . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . The product is usually obtained as a white powder, which is purified by recrystallization .
Analyse Chemischer Reaktionen
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Catalytic Reactions: It acts as a catalyst in Michael addition reactions, facilitating the growth of carbon-carbon chains.
Polymerization Reactions: It is used in the polymerization of olefins, where it helps in the formation of long polymer chains.
Common reagents used in these reactions include olefins, carboxylic acids, and amines . The major products formed from these reactions are polymers and substituted organometallic compounds .
Wissenschaftliche Forschungsanwendungen
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride involves the coordination of the zirconium center with the cyclopentadienyl ligands . This coordination creates a highly reactive complex that can facilitate various organic reactions. The molecular targets and pathways involved include the activation of olefins and the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Bis(1,3-N-butylmethylcyclopentadienyl)zirconium(IV) dichloride is unique compared to other similar compounds due to its specific ligand structure and high catalytic activity . Similar compounds include:
Bis(cyclopentadienyl)zirconium(IV) dichloride: This compound has a similar structure but different ligand substituents, which can affect its reactivity and catalytic properties.
Bis(butylcyclopentadienyl)zirconium(IV) dichloride: This compound has butyl groups instead of the 1,3-N-butylmethyl groups, leading to differences in steric and electronic effects.
Eigenschaften
Molekularformel |
C20H30Cl2Zr |
|---|---|
Molekulargewicht |
432.6 g/mol |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
CKNXPIUXGGVRME-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[C]1[CH][CH][C]([CH]1)C.CCCC[C]1[CH][CH][C]([CH]1)C.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


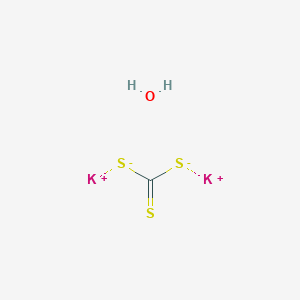
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[3-[4-(2-piperidin-1-ylethoxy)benzoyl]-2-[4-[(3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-methyloxan-2-yl]peroxyphenyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13835771.png)
![Bicyclo[2.2.1]hept-2-ene-2-carbonyl chloride](/img/structure/B13835773.png)
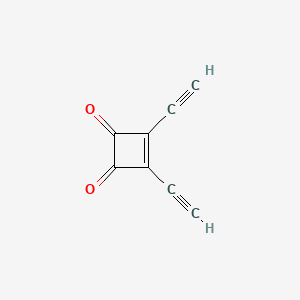

![[7-Methyloctoxy(phenyl)phosphoryl]benzene](/img/structure/B13835788.png)
![4-[2-Methyl-1-(1-methylethyl-d6)pentyl]phenol](/img/structure/B13835796.png)
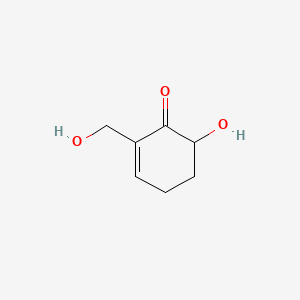
![ethyl N-[(1S,3aS,4aS,6R,8aR,9S)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid](/img/structure/B13835808.png)
![2-[(Pyridin-3-ylcarbonyl)-2-[(pyridin-3-ylcarbonyl)ethyl]amino]ethylNitrate](/img/structure/B13835809.png)

